Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C10H16F2O3 This compound is characterized by the presence of a cyclohexyl ring, a hydroxy group, and two fluorine atoms attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a reaction with ethyl difluoroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,2-difluoro-2-(1-oxocyclohexyl)acetate.
Reduction: Formation of ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting processes such as inflammation or pain signaling.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate can be compared with similar compounds such as:
Ethyl 2-(1-hydroxycyclohexyl)acetate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness: The presence of two fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-2-15-8(13)10(11,12)9(14)6-4-3-5-7-9/h14H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGLYDCQOXRXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCCCC1)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248288 | |
Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92207-61-9 | |
Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92207-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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